methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of a benzyl group at the 5-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position
Mechanism of Action
Target of Action
Compounds containing the indole nucleus, which is structurally similar to the pyrrole ring in the compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on “methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate”, it’s difficult to determine its exact mode of action. Indole derivatives, which are structurally similar, are known to interact with their targets and cause a variety of biological effects .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Similar compounds are often well absorbed in the gastrointestinal tract and can cross the blood-brain barrier .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “this compound”. Indole derivatives have been found to possess various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
Similar compounds are often stable under normal conditions and their action can be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the benzyl or pyrrole ring positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Methyl 5-bromo-1H-pyrrole-2-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
- Methyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
Comparison: Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the benzyl group at the 5-position, which can influence its reactivity and biological activity compared to other pyrrole derivatives.
Biological Activity
Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and comparisons with similar compounds.
Overview of the Compound
This compound belongs to the pyrrole family, which is known for various biological activities. The presence of the benzyl group at the 5-position is significant as it may influence both the reactivity and biological activity of the compound compared to other pyrrole derivatives.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, pyrrole derivatives have been shown to possess activity against various bacterial strains, with minimum inhibitory concentrations (MICs) often in the low microgram range. A study highlighted that certain pyrrole derivatives had MIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for developing new antibacterial agents .
Target Interaction
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it may interact with specific receptors or enzymes involved in critical biochemical pathways. Compounds structurally related to indole have been documented to bind with high affinity to various molecular targets, influencing pathways associated with cell growth and apoptosis .
Pharmacokinetics
Similar pyrrole compounds are often well absorbed in the gastrointestinal tract and can cross the blood-brain barrier. This property is essential for therapeutic applications, especially in treating central nervous system disorders or cancers. The pharmacokinetic profile can vary based on structural modifications; thus, further studies are needed to establish the absorption, distribution, metabolism, and excretion (ADME) characteristics specific to this compound.
Comparative Analysis
To better understand the potential of this compound, a comparison with other similar compounds can be beneficial:
Compound Name | Structure Type | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity |
---|---|---|---|
This compound | Pyrrole derivative | TBD | TBD |
Methyl 5-bromo-1H-pyrrole-2-carboxylate | Pyrrole derivative | 10 | Moderate |
Methyl 1-hydroxyindole-3-carboxylate | Indole derivative | 3.125 | High |
TBD : To be determined based on future studies.
Case Studies and Research Findings
While direct studies on this compound are scarce, several case studies involving related pyrrole compounds provide insights into its potential applications:
- Antimicrobial Efficacy : A study examining a series of pyrrole derivatives found that modifications at specific positions significantly enhanced antibacterial activity against resistant strains, indicating that structural variations can lead to improved efficacy .
- Anticancer Research : Research into indole-based compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. These findings suggest that this compound could similarly exhibit cytotoxic effects against cancer cells .
Properties
IUPAC Name |
methyl 5-benzyl-1-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-15-12(8-9-13(15)14(16)17-2)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQWFOMAGYGFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.